3-[(4-bromobenzyl)sulfanyl]-5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole 3-[(4-bromobenzyl)sulfanyl]-5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC16330330
InChI: InChI=1S/C26H26BrN3OS/c1-26(2,3)20-9-7-19(8-10-20)24-28-29-25(32-17-18-5-11-21(27)12-6-18)30(24)22-13-15-23(31-4)16-14-22/h5-16H,17H2,1-4H3
SMILES:
Molecular Formula: C26H26BrN3OS
Molecular Weight: 508.5 g/mol

3-[(4-bromobenzyl)sulfanyl]-5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole

CAS No.:

Cat. No.: VC16330330

Molecular Formula: C26H26BrN3OS

Molecular Weight: 508.5 g/mol

* For research use only. Not for human or veterinary use.

3-[(4-bromobenzyl)sulfanyl]-5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole -

Specification

Molecular Formula C26H26BrN3OS
Molecular Weight 508.5 g/mol
IUPAC Name 3-[(4-bromophenyl)methylsulfanyl]-5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazole
Standard InChI InChI=1S/C26H26BrN3OS/c1-26(2,3)20-9-7-19(8-10-20)24-28-29-25(32-17-18-5-11-21(27)12-6-18)30(24)22-13-15-23(31-4)16-14-22/h5-16H,17H2,1-4H3
Standard InChI Key AEPDSKUWXPDCMF-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC4=CC=C(C=C4)Br

Introduction

Synthesis

The synthesis of such triazole derivatives typically involves multi-step reactions, including condensation reactions and nucleophilic substitutions. The process requires careful optimization of reaction conditions like temperature and pH to maximize yield and purity.

Biological Activities

Triazole derivatives have been extensively studied for their biological activities:

  • Antimicrobial Activity: Many triazoles exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

  • Anticancer Activity: These compounds have shown potential as anticancer agents, with some derivatives demonstrating cytotoxic effects against specific cancer cell lines.

Comparison with Similar Compounds

Compound NameMolecular FormulaKey Features
3-[(3-bromobenzyl)sulfanyl]-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-4-amineC19H21BrN4SBromobenzyl and tert-butylphenyl groups
3-(4-tert-butylphenyl)-5-[(2-chlorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazoleC24H27ClN4OSChlorobenzyl and methoxyphenyl groups
2-[(4-bromobenzyl)sulfanyl]-5-[4-(tert-butyl)phenyl]-1,3,4-oxadiazoleC19H19BrN2OSOxadiazole ring instead of triazole

Potential Applications

Given its structural features, 3-[(4-bromobenzyl)sulfanyl]-5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole may find applications in:

  • Pharmaceuticals: As a potential anticancer or antimicrobial agent.

  • Agrochemicals: Due to its possible biological activities against fungi or bacteria.

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